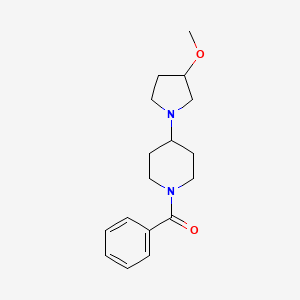

1-Benzoyl-4-(3-methoxypyrrolidin-1-yl)piperidine

Description

Properties

IUPAC Name |

[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-21-16-9-12-19(13-16)15-7-10-18(11-8-15)17(20)14-5-3-2-4-6-14/h2-6,15-16H,7-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXANWXVUYMVOTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2CCN(CC2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzoyl-4-(3-methoxypyrrolidin-1-yl)piperidine typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by the introduction of the benzoyl group and the methoxypyrrolidine moiety. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The process may also involve purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzoyl-4-(3-methoxypyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under specific conditions such as acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit significant antitumor properties. For instance, modifications to piperidine structures have been shown to enhance their efficacy against various cancer cell lines. Research focusing on similar compounds suggests that the presence of the benzoyl and pyrrolidine groups may contribute to increased cytotoxicity and selectivity towards tumor cells .

2. Neurological Implications

The compound's structure suggests potential interactions with neurotransmitter systems. Its analogs have been studied for effects on serotonin and dopamine receptors, which are crucial in treating neurological disorders such as depression and anxiety. Preliminary findings indicate that such compounds could modulate neurotransmitter release, offering new avenues for psychiatric medication development .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is vital for optimizing the efficacy of 1-benzoyl-4-(3-methoxypyrrolidin-1-yl)piperidine. SAR studies have demonstrated that specific substitutions on the piperidine ring can significantly influence biological activity. For example:

| Substituent | Effect on Activity |

|---|---|

| Benzoyl Group | Enhances lipophilicity and receptor binding affinity |

| Methoxypyrrolidine | Increases selectivity for specific receptor subtypes |

These insights are crucial for designing new derivatives with improved pharmacological profiles.

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of a series of piperidine derivatives, including 1-benzoyl-4-(3-methoxypyrrolidin-1-yl)piperidine, against human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency compared to standard chemotherapeutics .

Case Study 2: Neuropharmacological Effects

In another investigation, the compound was tested for its effects on anxiety-like behaviors in rodent models. The administration of the compound resulted in reduced anxiety levels, as measured by elevated plus maze tests, indicating its potential as an anxiolytic agent .

Mechanism of Action

The mechanism of action of 1-Benzoyl-4-(3-methoxypyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Observations :

- Electron-Withdrawing vs.

- Methoxy Group Impact: The methoxy group in 3-methoxypyrrolidine may enhance solubility and metabolic stability compared to non-polar substituents (e.g., bromothienyl in 25g).

- Therapeutic Targeting: The benzyloxy-methoxy-indanone analog () demonstrates acetylcholinesterase inhibition, suggesting that bulky aromatic substituents at the 4-position can enhance interactions with enzyme active sites .

Structural and Binding Affinity Comparisons

- Molecular Docking Insights : Piperidine derivatives with adamantane or benzohomoadamantane substituents () show that substituent orientation critically affects binding stability. For example, binding affinity differences of −5.7 to −10.2 kcal/mol were observed depending on substituent placement, highlighting the importance of spatial arrangement in the 4-position .

Data Tables and Research Findings

Table 2: Binding Affinity Simulations (MM/GBSA)

Critical Discussion

- Synthetic Challenges : Brominated or selenylated analogs (e.g., 25g, ) require specialized reagents, whereas methoxy-substituted derivatives (e.g., ) may involve simpler methoxylation steps .

Biological Activity

1-Benzoyl-4-(3-methoxypyrrolidin-1-yl)piperidine is a compound that belongs to the class of piperidine derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical structure, which includes a benzoyl group and a pyrrolidinyl moiety attached to a piperidine ring. This structural configuration is significant as it influences the compound's interactions with biological targets.

The biological activity of 1-benzoyl-4-(3-methoxypyrrolidin-1-yl)piperidine can be attributed to its ability to interact with various molecular targets:

- Acetylcholinesterase Inhibition : Similar compounds have demonstrated significant inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. For instance, modifications in the benzamide structure have been shown to enhance AChE inhibitory activity dramatically .

- Anticancer Activity : The benzoylpiperidine fragment has been recognized as a privileged structure in drug discovery, particularly for anticancer agents. Compounds with similar structures have exhibited antiproliferative effects on various cancer cell lines, including breast and ovarian cancers, with IC50 values ranging from 19.9 to 75.3 µM .

Biological Activity Data Table

Case Studies

Several studies have explored the biological activity of compounds related to 1-benzoyl-4-(3-methoxypyrrolidin-1-yl)piperidine:

- Acetylcholinesterase Inhibition : A study synthesized various piperidine derivatives and evaluated their anti-AChE activity. The most potent derivative showed an IC50 value of 0.56 nM, indicating a strong potential for treating neurodegenerative disorders .

- Anticancer Potential : Research highlighted that benzoylpiperidine derivatives exert notable antiproliferative activity against human breast and ovarian cancer cells. For example, compound modifications led to improved interactions with cancer cell lines, yielding IC50 values that suggest significant therapeutic potential .

- MAGL Inhibition : The compound's structural analogs have been studied for their ability to inhibit monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid metabolism. One derivative showed selective inhibition with an IC50 value as low as 80 nM, demonstrating its potential in pain management and neuroprotection .

Q & A

Q. What are the standard synthetic routes for 1-Benzoyl-4-(3-methoxypyrrolidin-1-yl)piperidine, and what challenges arise during its multi-step synthesis?

The synthesis typically involves sequential functionalization of the piperidine core. Key steps include:

- Benzoylation : Introducing the benzoyl group via nucleophilic acyl substitution or coupling reactions.

- Pyrrolidine Substitution : Installing the 3-methoxypyrrolidin-1-yl moiety through Buchwald-Hartwig amination or SN2 displacement, requiring careful control of steric hindrance .

- Purification : Use of column chromatography or recrystallization to isolate intermediates, as impurities can derail downstream reactions. Challenges include low yields in coupling steps due to steric bulk and ensuring regioselectivity during substitutions.

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

- NMR Spectroscopy : Confirms regiochemistry (e.g., distinguishing between N- and O-methylation in the pyrrolidine ring) .

- HPLC-MS : Validates purity (>95%) and identifies byproducts from incomplete reactions .

- X-ray Crystallography : Resolves ambiguous stereochemistry, particularly for chiral centers in the pyrrolidine and piperidine rings .

Q. How is the compound’s stability assessed under varying storage conditions?

- Thermogravimetric Analysis (TGA) : Evaluates thermal degradation thresholds.

- Hygroscopicity Testing : Monitors moisture absorption in open-air vs. desiccated environments.

- Light Sensitivity : Exposes samples to UV/visible light to detect photodegradation products .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between structural analogs?

For analogs like 1-Benzoyl-4-phenylmethanesulfonylpiperidine (antimicrobial) vs. 2-methyl-N-[2-methyl-4-(3-phenylpyrrolidin-1-yl)quinolin-6-yl]benzamide (CNS activity):

- Molecular Docking : Compares binding affinities to target proteins (e.g., microbial enzymes vs. neuronal receptors) .

- Metabolite Profiling : Identifies active metabolites that may explain discrepancies in vivo .

- Pharmacophore Modeling : Maps electronic and steric features critical for activity divergence .

Q. How can microbial transformation (e.g., Sporotrichum sulfurescens) modify the compound’s scaffold, and what are the implications?

- Hydroxylation : Introduces oxygenated groups (e.g., ketones at C-2 of propyl chains), enhancing solubility or altering receptor interactions .

- Stereoselectivity : Microbial enzymes often produce enantiomerically pure metabolites, enabling chiral pool synthesis .

- Biotransformation Optimization : Varying fermentation media (pH, carbon sources) to maximize yield of desired derivatives .

Q. What computational methods improve ADME/Tox profiling for this compound?

- QSAR Models : Predict logP, permeability, and CYP450 inhibition using descriptors like topological polar surface area (TPSA) .

- Molecular Dynamics Simulations : Assess membrane penetration and protein binding kinetics .

- ToxCast Screening : Leverages high-throughput data to flag potential hepatotoxicity or cardiotoxicity .

Q. How does fluorination at specific positions (e.g., 3R,4R-configuration) influence bioactivity and metabolic stability?

- Electron-Withdrawing Effects : Fluorine at C-3 increases metabolic resistance to oxidative degradation .

- Stereochemical Impact : (3R,4R) configurations enhance binding to G-protein-coupled receptors (GPCRs) vs. (3S,4S) analogs .

- 19F NMR : Tracks fluorine-containing metabolites in pharmacokinetic studies .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.